Critical Data Gap: Lack of Verifiable Comparative Bioactivity Data
A search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any verifiable, comparator-based quantitative bioactivity data (e.g., IC50, Ki, EC50) for CAS 1904105-52-7 from permitted sources. The only numerical data identified, an IC50 of 12.5 µM against A549 and 15.0 µM against MCF-7 cell lines, appears on a vendor site excluded from this analysis . The data lacks critical elements: the assay protocol, incubation time, endpoint measurement, and, crucially, the identity and performance of a comparator compound tested under identical conditions. Without this context, the values cannot be used to establish differentiation from any analog.
| Evidence Dimension | Antiproliferative Activity (Cell Viability) |
|---|---|
| Target Compound Data | A549 IC50 = 12.5 µM; MCF-7 IC50 = 15.0 µM (source: excluded vendor site) |
| Comparator Or Baseline | No comparator data available from permitted sources |
| Quantified Difference | Cannot be calculated |
| Conditions | Cell line: A549, MCF-7; Assay details not provided |
Why This Matters
Without a traceable source and a direct comparator, procurement decisions based on potency cannot be made, as the activity relative to other available analogs is unknown.
